molecular formula C8H7NO2 B2533712 5-Hydroxy-2-methoxybenzonitrile CAS No. 180526-90-3

5-Hydroxy-2-methoxybenzonitrile

Cat. No.: B2533712
CAS No.: 180526-90-3
M. Wt: 149.149
InChI Key: DELKLBKHSGNEJN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . It is characterized by the presence of a hydroxyl group (-OH) at the 5th position, a methoxy group (-OCH3) at the 2nd position, and a nitrile group (-CN) attached to a benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methoxybenzonitrile with appropriate reagents to introduce the hydroxyl group . Another method includes the use of alkali metal phenoxides and alkoxybenzonitriles under specific conditions, such as heating at temperatures between 140-290°C in the presence of an inert medium like dimethylformamide or N-methylpyrrolidone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Hydroxy-2-methoxybenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also interact with nucleophiles, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Hydroxy-5-methoxybenzonitrile
  • 5-Amino-2-methoxybenzonitrile
  • 2-Methoxybenzonitrile

Comparison: 5-Hydroxy-2-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-hydroxy-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELKLBKHSGNEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180526-90-3
Record name 5-hydroxy-2-methoxybenzonitrile
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